molecular formula C10H12 B163780 Cyclopentene, 1-methyl-3-methylene-2-(1-propynyl)-(9CI) CAS No. 126133-18-4

Cyclopentene, 1-methyl-3-methylene-2-(1-propynyl)-(9CI)

Cat. No.: B163780
CAS No.: 126133-18-4
M. Wt: 132.2 g/mol
InChI Key: ZYYGPFSZFHGVRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentene, 1-methyl-3-methylene-2-(1-propynyl)-(9CI) is an organic compound with the molecular formula C10H12 It is a derivative of cyclopentene, featuring a methyl group, a methylene group, and a propynyl group attached to the cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentene, 1-methyl-3-methylene-2-(1-propynyl)-(9CI) can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentene derivatives with appropriate alkylating agents under controlled conditions. The reaction typically requires a catalyst, such as a strong base or an organometallic reagent, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Cyclopentene, 1-methyl-3-methylene-2-(1-propynyl)-(9CI) may involve large-scale alkylation reactions using specialized equipment to ensure precise control over reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopentene, 1-methyl-3-methylene-2-(1-propynyl)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into saturated derivatives using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst (e.g., palladium or platinum).

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides, ketones, and carboxylic acids.

    Reduction: Saturated hydrocarbons and alcohols.

    Substitution: Halogenated derivatives and other substituted cyclopentene compounds.

Scientific Research Applications

Cyclopentene, 1-methyl-3-methylene-2-(1-propynyl)-(9CI) has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclopentene, 1-methyl-3-methylene-2-(1-propynyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentene: A simpler analog without the methyl, methylene, and propynyl groups.

    1-Methylcyclopentene: Lacks the methylene and propynyl groups.

    3-Methylene-1-cyclopentene: Lacks the methyl and propynyl groups.

Uniqueness

Cyclopentene, 1-methyl-3-methylene-2-(1-propynyl)-(9CI) is unique due to the presence of all three substituents (methyl, methylene, and propynyl) on the cyclopentene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

126133-18-4

Molecular Formula

C10H12

Molecular Weight

132.2 g/mol

IUPAC Name

1-methyl-3-methylidene-2-prop-1-ynylcyclopentene

InChI

InChI=1S/C10H12/c1-4-5-10-8(2)6-7-9(10)3/h2,6-7H2,1,3H3

InChI Key

ZYYGPFSZFHGVRK-UHFFFAOYSA-N

SMILES

CC#CC1=C(CCC1=C)C

Canonical SMILES

CC#CC1=C(CCC1=C)C

Synonyms

Cyclopentene, 1-methyl-3-methylene-2-(1-propynyl)- (9CI)

Origin of Product

United States

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